

# Application Note: Quantitative Analysis of Hexadecanamide using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Hexadecanamide*

Cat. No.: *B162939*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract** This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Hexadecanamide**. **Hexadecanamide**, also known as palmitamide, is a fatty acid amide with diverse physiological roles.<sup>[1][2]</sup> Accurate quantification is crucial for quality control in drug manufacturing and for various research applications. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering a reliable and reproducible approach for the analysis of **Hexadecanamide** in bulk substance or formulated products. The method has been validated according to standard guidelines, demonstrating excellent linearity, precision, and accuracy.

## Experimental Protocol

## Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Charged Aerosol Detector (CAD).
- **Chromatography Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Chemicals & Reagents:**

- **Hexadecanamide** reference standard (>99% purity).
- HPLC-grade acetonitrile (MeCN).
- HPLC-grade methanol.
- High-purity water (e.g., Milli-Q or equivalent).
- Phosphoric acid (for mobile phase pH adjustment, if required).[\[3\]](#)
- Glassware: Calibrated volumetric flasks and pipettes.
- Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).[\[4\]](#)

## Chromatographic Conditions

The analysis is performed using the parameters outlined in the table below.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (85:15, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector	UV at 205 nm*
Run Time	15 minutes

\*Note: **Hexadecanamide** has a weak chromophore. For higher sensitivity and more universal detection, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.[\[3\]](#)  
[\[5\]](#)

## Preparation of Standard Solutions

Consistency in preparing standard solutions is critical for accurate quantification.[\[4\]](#)

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Hexadecanamide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[\[6\]](#)
- Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 75, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase.

## Preparation of Sample Solutions

- Sample Weighing: Accurately weigh a quantity of the test sample powder equivalent to about 25 mg of **Hexadecanamide**.
- Dissolution: Transfer the weighed sample to a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 15 minutes to dissolve the active substance.
- Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol to obtain a nominal concentration of 1000 µg/mL.
- Working Sample Solution: Dilute this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
- Filtration: Before injection, filter the working sample solution through a 0.45 µm syringe filter into an HPLC vial.[\[4\]](#)

## Method Validation and Data

The analytical method was validated to ensure its performance is suitable for its intended purpose.[\[7\]](#)[\[8\]](#)

## System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately. A standard solution (50 µg/mL) was injected six times.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	$\leq 2.0$	1.15
Theoretical Plates	$> 2000$	6800
%RSD of Peak Area	$\leq 2.0\%$	0.85%

## Linearity

The linearity was established by plotting the peak area response against the concentration of the working standard solutions.

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area (n=3)
10	115,830
25	290,150
50	582,400
75	871,990
100	1,165,300
Correlation Coefficient ( $R^2$ )	$\geq 0.999$

## Precision

Precision was assessed by analyzing six separate sample preparations on the same day (Intra-day) and on two different days (Inter-day).

Precision Level	%RSD of Assay Results
Intra-day (n=6)	0.92%
Inter-day (n=6)	1.35%

## Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the **Hexadecanamide** standard at three different concentration levels (80%, 100%, and 120% of the target concentration).

Level	Amount Spiked ( $\mu\text{g/mL}$ )	Amount Recovered ( $\mu\text{g/mL}$ )	% Recovery
80%	40.0	39.8	99.5%
100%	50.0	50.4	100.8%
120%	60.0	59.5	99.2%

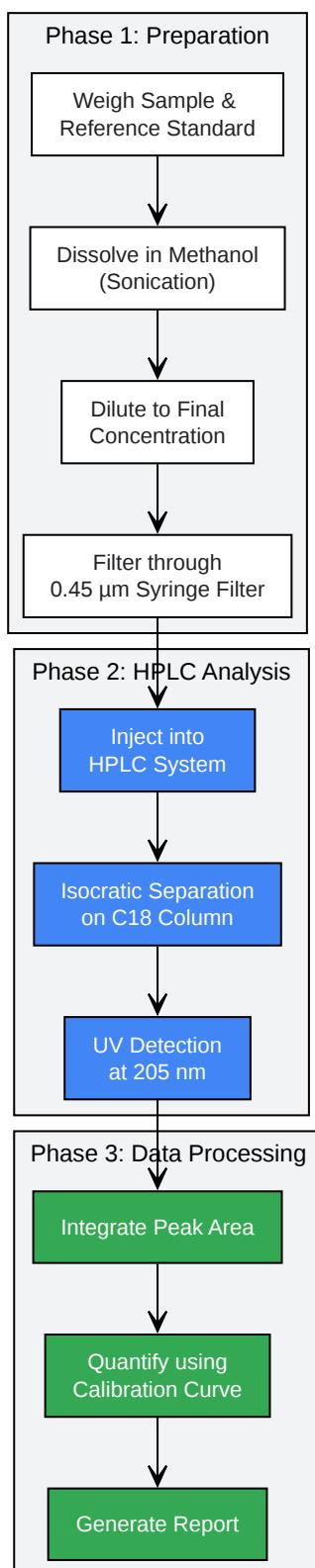
## Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result ( $\mu\text{g/mL}$ )
LOD	1.5 $\mu\text{g/mL}$
LOQ	4.5 $\mu\text{g/mL}$

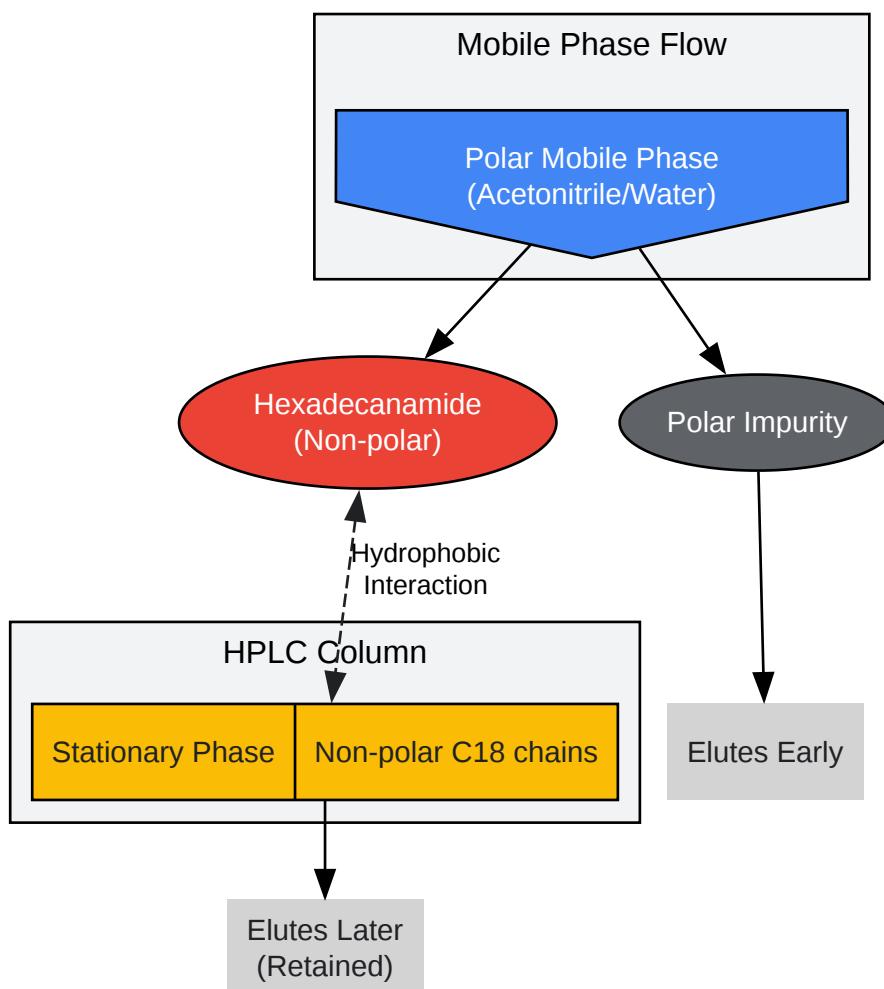
## Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedure and the underlying separation principle.



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Caption: Experimental workflow for the quantitative analysis of **Hexadecanamide**.



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Caption: Principle of reverse-phase HPLC separation for **Hexadecanamide**.

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